Methyl (trifluoromethyl)carbonofluoridimidate
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Overview
Description
Methyl (trifluoromethyl)carbonofluoridimidate is a unique organofluorine compound characterized by the presence of both methyl and trifluoromethyl groups. The trifluoromethyl group, known for its significant electronegativity, imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of carboxylic acids with sulfur tetrafluoride, which converts them into trifluoromethyl compounds . Another approach involves the use of antimony trifluoride and antimony pentachloride in the Swarts reaction to convert trihalomethyl compounds into trifluoromethyl derivatives .
Industrial Production Methods: Industrial production of methyl (trifluoromethyl)carbonofluoridimidate often employs flow chemistry techniques, which allow for the continuous synthesis of the compound under controlled conditions. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl (trifluoromethyl)carbonofluoridimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl ketones.
Reduction: Reduction reactions can convert the compound into trifluoromethyl alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and various substituted derivatives .
Scientific Research Applications
Methyl (trifluoromethyl)carbonofluoridimidate has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of methyl (trifluoromethyl)carbonofluoridimidate involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s reactivity and stability, making it a valuable tool in various chemical and biological processes .
Comparison with Similar Compounds
Trifluoromethane: A simple trifluoromethyl compound used in various industrial applications.
Trifluoromethyl ketones: Compounds with similar reactivity and applications in organic synthesis.
Trifluoromethyl ethers: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: Methyl (trifluoromethyl)carbonofluoridimidate stands out due to its unique combination of methyl and trifluoromethyl groups, which impart distinct chemical properties. This combination enhances the compound’s reactivity, stability, and versatility in various applications, making it a valuable asset in scientific research and industrial processes .
Properties
CAS No. |
61699-91-0 |
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Molecular Formula |
C3H3F4NO |
Molecular Weight |
145.06 g/mol |
IUPAC Name |
1-methoxy-N-(trifluoromethyl)methanimidoyl fluoride |
InChI |
InChI=1S/C3H3F4NO/c1-9-2(4)8-3(5,6)7/h1H3 |
InChI Key |
FFPZRSAUZZARCI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=NC(F)(F)F)F |
Origin of Product |
United States |
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